molecular formula C18H14FNO4S B2492960 5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021060-56-9

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B2492960
CAS No.: 1021060-56-9
M. Wt: 359.37
InChI Key: KAUAVDPBGHGJMA-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a fluorobenzyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyran ring followed by the introduction of the fluorobenzyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide include other pyran derivatives, fluorobenzyl-containing compounds, and thiophene-based molecules. Examples include:

  • 5-((4-chlorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide
  • 5-((4-methylbenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(thiophen-2-ylmethyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S/c19-13-5-3-12(4-6-13)10-23-17-11-24-16(8-15(17)21)18(22)20-9-14-2-1-7-25-14/h1-8,11H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUAVDPBGHGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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